molecular formula C5H4BrClN2 B1284016 5-Amino-3-bromo-2-chloropyridine CAS No. 130284-53-6

5-Amino-3-bromo-2-chloropyridine

Cat. No. B1284016
Key on ui cas rn: 130284-53-6
M. Wt: 207.45 g/mol
InChI Key: ISKBXMMELYRESC-UHFFFAOYSA-N
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Patent
US08637500B2

Procedure details

To a stirred mixture of 3-bromo-2-chloro-5-nitropyridine (10.00 g, 42.1 mmol) and acetic acid (12.16 mL, 211 mmol) in water (100 mL) at 0° C. was added iron (11.76 g, 211 mmol, powder −325 mesh). The mixture was warmed to room temperature and stirred for 4 h. The reaction mixture was filtered and washed with water. The filtrate was then extracted with EtOAc. The filter cake was then washed with EtOAc, and the resulting filtrate was combined with the previous organic layer from the aqueous extraction. The two organic mixtures were then washed with water (2×), washed with sat. sodium chloride, dried over magnesium sulfate, filtered, and concentrated to give 5-bromo-6-chloropyridin-3-amine. MS (ESI, pos. ion) m/z: 207.9 and 209.9 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.16 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11.76 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.C(O)(=O)C>O.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[N:4][C:3]=1[Cl:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])Cl
Name
Quantity
12.16 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.76 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The filtrate was then extracted with EtOAc
WASH
Type
WASH
Details
The filter cake was then washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
the resulting filtrate was combined with the previous organic layer from the aqueous extraction
WASH
Type
WASH
Details
The two organic mixtures were then washed with water (2×)
WASH
Type
WASH
Details
washed with sat. sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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